2-(Aminoethyl)-1-N-boc-piperidine
Overview
Description
2-(Aminoethyl)-1-N-boc-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an aminoethyl group attached to the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethyl)-1-N-boc-piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the aminoethyl side chain. One common method involves the reaction of Boc-protected piperidine with 2-bromoethylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aminoethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines or nitriles back to amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Aminoethyl)-1-N-boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminoethyl)-1-N-boc-piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for receptors or as an inhibitor for enzymes. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at the aminoethyl group.
Comparison with Similar Compounds
2-(Aminoethyl)piperidine: Lacks the Boc protecting group, making it more reactive but less stable.
1-Boc-piperidine: Does not have the aminoethyl side chain, limiting its reactivity in certain applications.
2-(Aminoethyl)-1-N-Fmoc-piperidine: Similar structure but with a different protecting group (Fmoc), which can be removed under different conditions.
Uniqueness: 2-(Aminoethyl)-1-N-boc-piperidine is unique due to the presence of both the Boc protecting group and the aminoethyl side chain, providing a balance of stability and reactivity that is valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBCEWTHGUFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373358 | |
Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239482-98-5 | |
Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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